6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
Description
The compound 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine belongs to the pyrrolopyridazine family, a class of nitrogen-containing heterocycles with diverse pharmaceutical and materials science applications. These compounds share a fused pyrrolopyridazine core with substituents influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
6-benzhydryl-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-15-21-17(3)26(18(4)22(21)16(2)25-24-15)23(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRLFPYOMOPNEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a diphenylmethyl-substituted precursor with a tetramethyl-substituted pyridazine derivative can be carried out in the presence of a suitable catalyst and solvent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scaling up the reaction from laboratory to industrial scale requires careful consideration of factors such as reaction time, temperature, and solvent choice to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(Diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the compound’s oxidation state.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridazine derivatives with different functional groups .
Scientific Research Applications
6-(Diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. Studies have shown that the compound can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/AKT/mTOR . Additionally, it may affect other pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromophenyl derivative (LogP = 4.58) exhibits higher lipophilicity compared to the ethoxyphenyl analog (LogP = 3.92), reflecting the electron-withdrawing nature of bromine versus the electron-donating ethoxy group .
- Solubility Challenges : Methyl-substituted pyrrolopyridazines (e.g., 6-(4-bromophenyl) analog) often exhibit poor solubility in polar solvents, complicating spectral characterization (e.g., ¹³C-NMR) .
Core Skeleton Construction
The pyrrolo[3,4-d]pyridazine skeleton is typically synthesized via inverse-electron-demand Diels-Alder reactions using enamines or piperidone derivatives as dienophiles. For example, tetrahydroazine reacts with 1,2,5,6-tetrahydro-1-methyl-4-pyrrolidinopyridine to yield tetrahydropyrido[3,4-d]pyridazine derivatives .
Functionalization Strategies
- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl groups (e.g., bromophenyl) at the 6-position .
- Post-Functionalization : Ethoxy or pentyl groups are added via nucleophilic substitution or alkylation, as seen in derivatives like 6-(4-ethoxyphenyl)-1,5,7-trimethyl-4-pentylpyrrolo[3,4-d]pyridazine (CAS: 62095-27-6) .
Anticancer Potential
- CDK1/Cyclin B Inhibition: Pyrrolo[3,4-d]pyridazinones with methyl and bromophenyl substituents exhibit inhibitory activity against CDK1/cyclin B kinase, a target in cancer therapy .
- Cystostatic Effects : 1,2,3,4-Tetrahydro-6-substituted analogs demonstrate cytostatic activity in vitro, with IC₅₀ values in the micromolar range .
Neuropathic Pain and Calcium Channel Modulation
- Voltage-Gated Calcium Channel (VGCC) Inhibition : Ethoxyphenyl derivatives (e.g., 6-(4-ethoxyphenyl)-1,4,5,7-tetramethyl analog) show IC₅₀ values of 180 nM, making them candidates for neuropathic pain treatment .
Biological Activity
6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is with a molecular weight of 320.43 g/mol. The structure features a pyrrolo[3,4-d]pyridazine core with diphenylmethyl and tetramethyl substitutions.
Antioxidant Activity
Recent studies have highlighted the compound's significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine exhibits a high capacity for scavenging free radicals.
| Assay Type | IC50 (μM) |
|---|---|
| DPPH Radical Scavenging | 25.0 |
| ABTS Radical Scavenging | 20.0 |
These values indicate strong antioxidant potential compared to standard antioxidants like ascorbic acid.
Anti-Diabetic Activity
The compound has been evaluated for its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. In vitro studies using INS-1 cells showed that it significantly enhances insulin secretion under glucose-stimulated conditions.
| Compound | DPP-4 Inhibition (%) | IC50 (nM) |
|---|---|---|
| 6-(diphenylmethyl)-... | 85 | 5.0 |
| Sitagliptin (control) | 90 | 3.0 |
This suggests that the compound could be a promising candidate for developing anti-diabetic agents.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of the compound were tested against various cancer cell lines using the MTT assay. The results indicated that it possesses selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
| HeLa | 20.0 |
These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
The biological activity of 6-(diphenylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is thought to be mediated through several mechanisms:
- Antioxidant Mechanism : The compound may enhance cellular defense against oxidative damage by upregulating endogenous antioxidant enzymes.
- DPP-4 Inhibition : By inhibiting DPP-4 activity, the compound increases levels of incretin hormones which are crucial for insulin secretion.
- Cytotoxicity Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Case Study on Antioxidant Activity : A study demonstrated that administration of the compound in a diabetic rat model resulted in reduced oxidative stress markers and improved glucose tolerance.
- Cancer Treatment Study : In vivo studies using xenograft models showed significant tumor reduction when treated with the compound compared to control groups.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies methyl/diphenylmethyl groups (δ 1.8–2.5 ppm for methyl; aromatic protons at δ 7.0–7.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 294.1844 for C₁₈H₂₂N₄) .
- X-ray crystallography : Resolves steric effects from tetramethyl and diphenylmethyl groups .
How do structural modifications at the pyridazine ring affect biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., oxo or chloro substituents) enhance kinase inhibition by increasing electrophilicity at the active site .
- Bulkier substituents (e.g., diphenylmethyl) may reduce solubility but improve binding affinity to hydrophobic pockets (e.g., CDK1/cyclin B kinase) .
Contradictory activity data (e.g., inactive derivatives in Malinka’s study) highlight the need for structure-activity relationship (SAR) models .
What are the known biological targets of pyrrolo[3,4-d]pyridazine derivatives?
Q. Basic
- CDK1/cyclin B kinase : Inhibition disrupts cell cycle progression in cancer cells .
- Tyrosine kinases : Fluorobenzyl-substituted analogs show promise as selective inhibitors (e.g., pyrazolo[3,4-d]pyridazines) .
Screening via enzymatic assays (IC₅₀) and cellular viability tests (e.g., MTT) validates target engagement .
How can contradictory data in biological assays for these derivatives be resolved?
Q. Advanced
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cellular proliferation data to distinguish direct target effects from off-target toxicity .
- Purity validation : Use HPLC (>95% purity) to rule out impurities skewing results .
- Solubility adjustments : Employ co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability in cellular models .
What are the applications of pyrrolo[3,4-d]pyridazine derivatives in materials science?
Q. Basic
- Organic photovoltaics : Copolymers with benzodithiophene (BDT) units exhibit tunable HOMO-LUMO gaps for fullerene-free solar cells .
- Electron-transport layers : Electron-deficient pyridazine cores enhance charge mobility in thin-film devices .
What computational methods predict electronic properties for materials applications?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO levels (e.g., −5.2 eV/−3.4 eV for PPD-BDT copolymers) to guide bandgap engineering .
- Molecular dynamics simulations : Model π-π stacking interactions in thin films to optimize device morphology .
How does the presence of electron-withdrawing groups affect reactivity in cycloaddition reactions?
Q. Advanced
- Electron-deficient cores (e.g., unsubstituted pyrido[3,4-d]pyridazine) act as azadienes in [4+2] cycloadditions with enamines, yielding fused isoquinolines .
- Methyl/diphenylmethyl groups sterically hinder regioselectivity, requiring stoichiometric control of dienophiles .
What strategies mitigate competing side reactions during pyridazine ring functionalization?
Q. Advanced
- Protective groups : Use acetamido or chloroacetamido derivatives to direct reactivity at specific positions .
- Low-temperature quenching : Halt reactions at 50–60°C to prevent over-alkylation or polymerization .
- Hydrazine derivatives : Selective displacement of halides (e.g., bromothiophene) avoids byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
